Pemrametostat is an orally available, selective small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), with potential antiproliferative and antineoplastic activities. Although the mechanism of action has not been completely determined, pemrametostat binds to the substrate recognition site of PRMT5 following oral administration and inhibits its methyltransferase activity, which decreases the levels of both monomethylated and dimethylated arginine residues in histones H2A, H3 and H4 and modulates the expression of genes involved in several cellular processes, including cell proliferation. Therefore, this agent may increase the expression of antiproliferative genes and/or decrease the expression of genes that promote cell proliferation and may lead to decreased growth of rapidly proliferating cells, including cancer cells. PRTM5, an arginine methyltransferase that can catalyze the formation of both omega-N monomethylarginine (MMA) and symmetrical dimethylarginine (sDMA) on histones and a variety of other protein substrates, is overexpressed in several neoplasms.
Related Compounds
EPZ015938
Compound Description: EPZ015938 is a potent and selective small-molecule inhibitor of PRMT5. Similar to GSK3326595, it functions by inhibiting the enzymatic activity of PRMT5, thereby reducing the levels of symmetric dimethylarginine (SDMA) in cells. [, , , ] This inhibition leads to various downstream effects, including cell cycle arrest, apoptosis induction, and modulation of DNA damage response pathways. [, , ]
Relevance: Both EPZ015938 and GSK3326595 are potent PRMT5 inhibitors with demonstrated anti-tumor activity. [, , , ] They share similar mechanisms of action, targeting the same enzyme and producing comparable cellular responses. [, , , ] They are often used interchangeably in research settings to study the biological effects of PRMT5 inhibition and its therapeutic potential in various cancers.
JNJ-64619178
Compound Description: JNJ-64619178 is another potent and selective small-molecule inhibitor of PRMT5, currently under clinical investigation for its anti-tumor activity. [, , ] It binds to PRMT5 and blocks its methyltransferase activity, leading to decreased symmetric dimethylarginine levels and subsequent anti-tumor effects. [, , ]
Relevance: JNJ-64619178 and GSK3326595 are both clinically relevant PRMT5 inhibitors. [, , ] They exhibit comparable potency and selectivity for PRMT5, making them valuable tools in preclinical and clinical studies investigating the therapeutic potential of PRMT5 inhibition.
Pemrametostat
Compound Description: Pemrametostat is an orally bioavailable, selective small molecule inhibitor of PRMT5 that has entered clinical trials for various solid malignancies. [, ] It demonstrates potent antitumor activity by disrupting PRMT5-mediated symmetric dimethylation of arginine residues, leading to cell cycle arrest and apoptosis. [, ]
Relevance: Like GSK3326595, pemrametostat is a clinically relevant PRMT5 inhibitor with a similar mechanism of action, disrupting PRMT5-mediated methylation and showing efficacy in preclinical models. [, ]
PRT543
Compound Description: PRT543 is a potent and selective PRMT5 inhibitor that showed partial response in adenoid cystic carcinoma and stable disease in some other cancer types. [] Its mechanism of action involves the inhibition of PRMT5 enzymatic activity, leading to reduced symmetric dimethylation of arginine residues in target proteins. []
Relevance: PRT543 shares a similar mechanism of action with GSK3326595, both targeting PRMT5 to inhibit its methyltransferase activity. [] They both show promise as potential cancer therapies.
PRT811
Compound Description: PRT811 is a potent and selective PRMT5 inhibitor that demonstrated a complete response in a patient with IDH1-mutated glioblastoma multiforme. []
Relevance: Similar to GSK3326595, PRT811 specifically inhibits PRMT5. [] While both are promising anticancer agents, PRT811 has shown a remarkable complete response in a specific glioblastoma subtype.
TNG908 and TNG462
Compound Description: TNG908 and TNG462 are clinically-relevant, MTA-cooperative, small molecule inhibitors of PRMT5 that have demonstrated selectivity for MTAP-deleted tumor cells over MTAP-intact cells. [, ] They exhibit antitumor activity in various MTAP-deleted cancers, including MPNST. [, ]
Relevance: These compounds differ from GSK3326595 in their MTA-cooperative mechanism, showing selectivity for tumors with MTAP deletion. [, ] This suggests they might have a distinct toxicity profile compared to GSK3326595.
MRTX1719
Compound Description: MRTX1719 is an MTA-cooperative, small molecule inhibitor of PRMT5. [] It is selective for tumors deficient in the enzyme MTAP, which is frequently co-deleted with CDKN2A in pancreatic cancer. [] MRTX1719 shows potent anti-tumor activity in MTAP-deficient PDAC models, especially in combination with KRAS inhibitors. []
Relevance: Similar to TNG908 and TNG462, MRTX1719 is an MTA-cooperative PRMT5 inhibitor, contrasting with GSK3326595's mechanism of action. [] It demonstrates selectivity for MTAP-deficient tumors and promising therapeutic potential in combination with KRAS inhibitors for pancreatic cancer treatment.
Compound 20
Compound Description: Compound 20 is a novel tetrahydroisoquinoline derivative designed as a potent and selective PRMT5 inhibitor, inspired by the structure of GSK3326595. [] It shows significant antiproliferative activity against MV-4-11 and MDA-MB-468 tumor cells while exhibiting low cytotoxicity in healthy hepatocytes. []
Relevance: Compound 20 represents a structurally related compound to GSK3326595, designed based on its scaffold. [] It exhibits promising anti-tumor activity with potentially improved safety profiles compared to earlier PRMT5 inhibitors.
Compound 4
Compound Description: Compound 4 is another novel PRMT5 inhibitor identified through virtual screening and biological evaluations. [] It exhibits moderate antiproliferative activity against mantle cell lymphoma and leukemia cells. [] Compound 4 effectively inhibits PRMT5 activity in cellular contexts, as evidenced by the reduction of H4R3me2s levels in a dose-dependent manner. []
Relevance: Compound 4, though not directly derived from GSK3326595, shares the same target and demonstrates anti-tumor properties. [] It represents a distinct chemical scaffold for PRMT5 inhibition and warrants further investigation as a potential therapeutic agent.
Overview
GSK3326595 is a novel compound developed primarily for its inhibitory effects on protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers and other diseases. This compound represents a significant advancement in the field of targeted cancer therapies, particularly due to its selective action and potential therapeutic applications.
Source
GSK3326595 was synthesized as part of ongoing research into PRMT5 inhibitors, with studies published detailing its design, synthesis, and biological evaluation. The compound has been characterized in multiple studies, highlighting its effectiveness in reducing PRMT5 levels in cancer cell lines and its potential as a therapeutic agent against tumors with overactive PRMT5 signaling pathways.
Classification
GSK3326595 is classified as a small-molecule inhibitor of PRMT5. It belongs to the category of 3,4-dihydroisoquinoline derivatives, which are known for their biological activity and potential therapeutic applications in oncology. The compound's mechanism of action involves disrupting the normal function of PRMT5, thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Synthesis Analysis
Methods
The synthesis of GSK3326595 involves several key steps that utilize established organic chemistry techniques. The initial stages typically include the formation of a tetrahydroisoquinoline scaffold, which is then modified through various chemical reactions to introduce functional groups necessary for biological activity.
Technical Details
Starting Materials: The synthesis begins with commercially available 1,2,3,4-tetrahydroisoquinoline.
Reactions: Key reactions include:
Substitution reactions to introduce different substituents.
Ring-opening reactions using ammonolysis to create functionalized intermediates.
Catalytic processes involving palladium to facilitate bond formation.
Final Steps: Hydrolysis and nucleophilic substitution reactions are employed to yield the final compound.
Molecular Structure Analysis
Structure
GSK3326595 features a complex molecular structure characterized by a tetrahydroisoquinoline core. The specific arrangement of atoms and functional groups contributes to its binding affinity for PRMT5.
Data
Molecular Formula: C₁₄H₁₅N₃O
Molecular Weight: Approximately 241.29 g/mol
Structural Features: The compound includes various substituents that enhance its biological activity and selectivity towards PRMT5.
Chemical Reactions Analysis
Reactions
GSK3326595 undergoes specific interactions with substrates within the cellular environment, primarily targeting the active site of PRMT5. The compound's binding results in the inhibition of methylation processes that are critical for protein function.
Technical Details
Inhibition Mechanism: GSK3326595 acts by competing with S-adenosylmethionine for binding to PRMT5, thus preventing the methylation of target proteins.
Biological Impact: Inhibition leads to reduced levels of symmetric dimethylarginine on key substrates involved in cell signaling pathways crucial for cancer progression.
Mechanism of Action
Process
The mechanism by which GSK3326595 exerts its effects involves several steps:
Binding: The compound binds to the active site of PRMT5.
Inhibition: This binding inhibits the enzyme's ability to catalyze the transfer of methyl groups from S-adenosylmethionine to arginine residues on target proteins.
Downstream Effects: Reduced methylation alters protein interactions and stability, ultimately affecting cell proliferation and survival pathways associated with cancer.
Data
Experimental results indicate that GSK3326595 significantly reduces PRMT5 activity in vitro, demonstrating an IC50 value around 9.2 nM, highlighting its potency as an inhibitor.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a solid or crystalline form.
Solubility: Soluble in organic solvents; further studies are needed to determine aqueous solubility.
Chemical Properties
Stability: The compound shows stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.
Reactivity: Reacts specifically with the active site of PRMT5 without significantly affecting other similar enzymes.
Applications
Scientific Uses
GSK3326595 is primarily being researched for its potential applications in cancer therapy due to its role as a PRMT5 inhibitor. Its ability to selectively target cancer cells with dysregulated PRMT5 activity makes it a promising candidate for further development in clinical settings.
Cancer Treatment: Potential use in treating various cancers where PRMT5 is overexpressed or mutated.
Research Tool: Utilized in biochemical assays to study the role of arginine methylation in cellular processes and disease mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK2256294, also known as GSK2256294A, is a potent and selective sEH inhibitor, which is in investigation in patients with endothelial dysfunction or abnormal tissue repair, such as diabetes, wound healing or COPD. GSK2256294 exhibited potent cell-based activity, a concentration-dependent inhibition of the conversion of 14,15-EET to 14,15-DHET in human, rat and mouse whole blood in vitro, and a dose-dependent increase in the LTX/LTX diol ratio in rat plasma following oral administration.
GSK-2262167 is a potent S1P3-sparing and orally active S1P1 agonist. CGSK-2262167 is as efficacious as fingolimod in a collagen-induced arthritis model and shows excellent pharmacokinetic properties preclinically. Importantly, the selectivity of GSK-2262167 against S1P3 is responsible for an absence of cardiovascular signal in telemetered rats, even at high dose levels.
GSK2292767 is a potent and selective inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ; Ki = 79 pM). It has >1,000-fold selectivity for PI3Kδ over isoforms PI3Kα, PI3Kβ, and PI3Kγ with Ki values of 501, 630, and 501 nM, respectively. GSK2292767 is >100-fold selective for PI3Kδ over a panel of 250 kinases. It inhibits IFN-γ and IL-2 production (IC50s = 1.9 and 3.16 nM, respectively) in a human lung parenchyma assay. GSK2292767 also protects against eosinophil recruitment (ED50 = 35 μg/kg) in the brown Norway rat acute ovalbumin model of Th2-driven lung inflammation. GSK2292767 is a potent and selective PI3Kδ inhibitor. GSK2292767 is is currently in clinical trials for the treatment of respiratory diseases such as asthma and COPD. GSK2292767 is highly selective for PI3Kδ over the closely related isoforms and are active in a disease relevant brown Norway rat acute OVA model of Th2-driven lung inflammation. PI3Kδ is highly enriched in leukocytes, making it an attractive target for the treatment of inflammatory conditions, such as asthma,6 chronic obstructive pulmonary disease (COPD), and autoimmune diseases.